2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group This compound also contains a cyano group attached to a phenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine.
Introduction of the cyano group: This step involves the reaction of the pyrazole derivative with a suitable nitrile source.
Attachment of the pyridine ring: The cyano-substituted pyrazole is then coupled with a chloropyridine derivative under conditions that facilitate the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for cyclization under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine can yield an amide derivative, while oxidation can lead to the formation of a nitro derivative.
Scientific Research Applications
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxylate: An ester derivative of the compound.
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-sulfonamide: A sulfonamide derivative with different functional properties.
Uniqueness
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-16-8-12(6-7-20-16)17(24)22-15(9-19)13-10-21-23(11-13)14-4-2-1-3-5-14/h1-8,10-11,15H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXLHZFEMOUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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